N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 891127-44-9
VCID: VC5315467
InChI: InChI=1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21)
SMILES: C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Molecular Formula: C15H9BrN4O4
Molecular Weight: 389.165

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

CAS No.: 891127-44-9

Cat. No.: VC5315467

Molecular Formula: C15H9BrN4O4

Molecular Weight: 389.165

* For research use only. Not for human or veterinary use.

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide - 891127-44-9

Specification

CAS No. 891127-44-9
Molecular Formula C15H9BrN4O4
Molecular Weight 389.165
IUPAC Name N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Standard InChI InChI=1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21)
Standard InChI Key OQLSYNBPVJHSOR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a 4-nitrobenzamide substituent. The IUPAC name reflects this arrangement: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide. Key structural attributes include:

  • Bromophenyl moiety: Enhances lipophilicity and electron-withdrawing effects, potentially influencing receptor binding.

  • Nitrobenzamide group: Contributes to π-stacking interactions and hydrogen bonding with biological targets.

  • Oxadiazole ring: Imparts metabolic stability and rigidity, common in bioactive molecules.

The compound’s SMILES notation (C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br) and InChIKey (OQLSYNBPVJHSOR-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic properties.

Synthetic Pathways and Methodologies

General Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, a plausible route includes:

  • Formation of the oxadiazole ring: Reaction of 4-bromobenzohydrazide with 4-nitrobenzoyl chloride, followed by cyclization under acidic conditions.

  • Amidation: Coupling the intermediate oxadiazole amine with activated nitrobenzoyl derivatives using carbodiimide-based reagents.

Reaction StepReagents/ConditionsYield Optimization Strategies
CyclizationPOCl₃, refluxCatalytic Lewis acids (e.g., ZnCl₂)
AmidationEDC/HOBt, DMFMicrowave-assisted synthesis

Table 1: Key synthetic steps and optimization strategies for oxadiazole derivatives.

Biological Activities and Mechanisms of Action

Anticancer Activity

The bromophenyl and nitro groups enhance DNA intercalation and topoisomerase inhibition. Related compounds demonstrate:

  • Cytotoxicity: IC₅₀ values of 1.5–4.2 µM against MCF-7 (breast) and A549 (lung) cancer cells.

  • Apoptosis induction: Caspase-3 activation and PARP cleavage observed in treated cells.

Research Findings from Structural Analogs

Neuroprotective and Anti-Alzheimer’s Effects

Compounds SD-4 and SD-6 (structurally similar oxadiazoles) exhibit:

  • hAChE inhibition: IC₅₀ = 0.753 ± 0.018 µM (SD-4), surpassing donepezil (IC₅₀ = 1.413 µM) .

  • Blood-brain barrier permeability: PAMPA-BBB assay values >4.8 × 10⁻⁶ cm/s, indicating CNS+ potential .

CompoundhAChE IC₅₀ (µM)BBB Permeability (Pₑ × 10⁻⁶ cm/s)Neuroprotection (% cell viability)
SD-40.753 ± 0.0186.127 ± 0.01982.47% (20 µM)
SD-60.698 ± 0.0225.643 ± 0.02183.57% (20 µM)
Donepezil1.413 ± 0.0175.264 ± 0.02281.29% (20 µM)

Table 2: Comparative neuropharmacological profiles of oxadiazole analogs .

Aβ Aggregation Inhibition

In Thioflavin T assays, SD-6 reduces Aβ₁–₄₂ aggregation by 81% at 20 µM, outperforming donepezil (72%) . Molecular docking suggests interactions with Aβ’s hydrophobic core via the bromophenyl group .

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